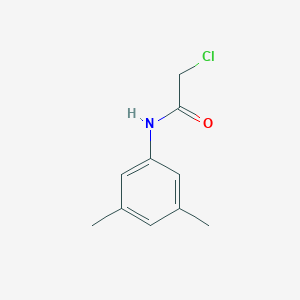

2-chloro-N-(3,5-dimethylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVVUXPLDKVXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364108 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174700-38-0 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 2 Chloro N 3,5 Dimethylphenyl Acetamide

Established Synthetic Pathways for 2-Chloro-N-(3,5-dimethylphenyl)acetamide

The primary and most established method for the synthesis of this compound involves the acylation of 3,5-dimethylaniline (B87155) with a chloroacetylating agent. This reaction is a fundamental example of nucleophilic acyl substitution.

Reaction of Chloroacetyl Chloride with 3,5-Dimethylaniline

The synthesis of this compound is commonly achieved through the reaction of 3,5-dimethylaniline with chloroacetyl chloride. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the 3,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial addition is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen atom, typically by a base or another molecule of the aniline (B41778), to yield the final N-acylated product and hydrochloric acid as a byproduct.

This method is widely applicable for the synthesis of various N-aryl chloroacetamides. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are influenced by several factors, including the choice of solvent, temperature, and the presence of a base. The reaction is often carried out in a suitable organic solvent, such as glacial acetic acid, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), to facilitate the dissolution of the reactants and control the reaction temperature. neliti.comnih.gov

To neutralize the hydrochloric acid byproduct, which can protonate the starting aniline and render it non-nucleophilic, a base is frequently added to the reaction mixture. Common bases used for this purpose include sodium acetate, triethylamine (B128534) (TEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). neliti.comnih.gov The addition of a base drives the reaction to completion and can significantly improve the yield of the desired product.

Temperature control is also crucial. The reaction is typically initiated at a low temperature (e.g., 0-5 °C) by adding the chloroacetyl chloride dropwise to the solution of 3,5-dimethylaniline to manage the exothermic nature of the reaction. neliti.com After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for a period to ensure complete conversion. By carefully controlling these conditions, high yields of the target compound can be achieved.

Purification and Isolation Techniques

Upon completion of the reaction, the crude this compound is isolated and purified. A common and effective method for initial isolation is to pour the reaction mixture into a large volume of cold water. ijpsr.info This causes the organic product, which is typically a solid and insoluble in water, to precipitate out. The solid can then be collected by filtration and washed with water to remove any water-soluble impurities and inorganic salts.

For further purification, recrystallization is the most widely used technique. nih.gov Ethanol is a commonly employed solvent for the recrystallization of N-aryl acetamides. ijpsr.infoekb.eg The crude product is dissolved in a minimum amount of hot ethanol, and upon cooling, the purified this compound crystallizes out, leaving more soluble impurities in the mother liquor. The purity of the final product can be assessed by techniques such as melting point determination and thin-layer chromatography (TLC). For more rigorous purification, column chromatography using silica (B1680970) gel can also be employed.

Spectroscopic Characterization Methodologies for this compound

The structural confirmation of synthesized this compound is established through various spectroscopic techniques. These methods provide detailed information about the molecular framework and the functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹³C-DEPT)

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dimethylphenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, two signals would be expected: one for the two equivalent protons ortho to the amide group and one for the proton para to the amide group. A singlet for the two protons of the chloromethyl (-CH₂Cl) group would be expected in the range of δ 4.0-4.5 ppm. The two methyl groups on the aromatic ring, being equivalent, should give a single sharp singlet at around δ 2.3 ppm. The N-H proton of the amide group would appear as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 8.0-9.0 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The carbon of the chloromethyl group would appear at a higher field, typically around δ 40-45 ppm. The aromatic carbons would show signals in the δ 120-140 ppm region. The carbon atoms bearing the methyl groups and the nitrogen atom would have distinct chemical shifts from the other aromatic carbons. The two equivalent methyl carbons would give a single signal at approximately δ 21 ppm.

¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would help in the unambiguous assignment of the carbon signals.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3200-3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) will give rise to a very strong and sharp peak, typically in the range of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1530-1550 cm⁻¹. The C-N stretching vibration usually appears in the 1200-1300 cm⁻¹ region. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3300 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Amide I) | 1650-1680 |

| N-H Bend (Amide II) | 1530-1550 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1200-1300 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. For this compound (C₁₀H₁₂ClNO), the monoisotopic mass is 197.06075 Da. uni.lu Electron ionization mass spectrometry (EI-MS) of related N-aryl chloroacetamides typically shows a discernible molecular ion peak (M⁺), although its intensity can be low due to the molecule's susceptibility to fragmentation. docbrown.info

The fragmentation of the parent molecular ion is influenced by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org Key fragmentation pathways for chloroacetamides often involve the cleavage of the C-Cl bond or the amide bond. libretexts.orguni-saarland.de The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) and any chlorine-containing fragments, with an approximate intensity ratio of 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

A primary fragmentation involves the loss of the chloromethyl radical (•CH₂Cl) or cleavage of the amide C-N bond. Alpha-cleavage adjacent to the carbonyl group is also a common pathway. libretexts.org Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated, providing further data for its identification in complex matrices. uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 198.06803 |

| [M+Na]⁺ | 220.04997 |

| [M+K]⁺ | 236.02391 |

| [M-H]⁻ | 196.05347 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound, which serves to confirm its empirical and molecular formula. The molecular formula for this compound is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol . nih.govchemicalbook.com The calculated elemental composition is fundamental for verifying the purity and identity of a synthesized batch of the compound.

| Element | Symbol | Atomic Weight | Percentage |

|---|---|---|---|

| Carbon | C | 12.01 | 60.77% |

| Hydrogen | H | 1.008 | 6.12% |

| Chlorine | Cl | 35.45 | 17.94% |

| Nitrogen | N | 14.01 | 7.09% |

| Oxygen | O | 16.00 | 8.10% |

Advanced Synthetic Modifications and Analog Development

The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for developing a wide range of analogs. These modifications primarily target the amide nitrogen, the phenyl ring, and the chloroacetyl moiety.

N-Substitution Reactions for Novel Derivatives

The amide nitrogen in this compound can undergo substitution reactions to yield N-substituted derivatives. The reactive N-H group allows for the introduction of various alkyl or aryl groups. researchgate.net A prominent example of this type of modification is seen in the synthesis of Dimethachlor (B1670658) [2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide], where a methoxyethyl group is attached to the amide nitrogen. nist.gov Such reactions typically involve the deprotonation of the amide followed by reaction with an appropriate electrophile. These N-substituted analogs can exhibit significantly different chemical and physical properties compared to the parent compound. researchgate.net

Exploration of Diverse Phenyl Ring Substitutions

Varying the substituents on the phenyl ring is a common strategy to create a library of analogous compounds. Research on related N-aryl chloroacetamides has explored a wide array of substitutions on the aromatic ring. ijpsr.info Examples from structural studies include compounds with different substitution patterns and types, such as:

2-chloro-N-(2,4-dimethylphenyl)acetamide researchgate.net

2-chloro-N-(2,6-diethylphenyl)acetamide ijpsr.info

2-chloro-N-(3-methylphenyl)acetamide nih.gov

2-chloro-N-(3-chlorophenyl)acetamide ijpsr.info

2-chloro-N-(3,5-dichlorophenyl)acetamide nih.gov

Halogen Substitution Variations on the Acetamide (B32628) Moiety

The chlorine atom on the acetamide moiety is a reactive site, susceptible to nucleophilic substitution. researchgate.net While this compound is the focus, analogs can be synthesized where the chlorine is replaced by other halogens (e.g., bromine, iodine). This is typically achieved by using the corresponding haloacetyl halide (e.g., bromoacetyl bromide) in the initial acylation reaction with 3,5-dimethylaniline. Modifying the halogen alters the reactivity of the C-X bond, which is a key factor in subsequent reactions where this group acts as a leaving group.

Incorporation into Complex Molecular Architectures

The reactive chloroacetyl group makes 2-chloro-N-aryl acetamides valuable building blocks for synthesizing more complex molecules, particularly heterocyclic compounds. researchgate.netresearchgate.net For instance, these compounds can react with nucleophiles like thiourea (B124793) to form aminothiazole derivatives. researchgate.net Another significant application is the synthesis of N-aryl glycines, which proceeds through the formation of an intermediate 1,4-diarylpiperazine-2,5-dione, a diketopiperazine heterocyclic system. nih.gov Furthermore, derivatives of 2-chloro-N-aryl acetamides have been used to synthesize complex substituted imidazole-based structures, highlighting their role as versatile intermediates in constructing larger, biologically relevant molecular frameworks. banglajol.info

Molecular Structure and Conformation of 2 Chloro N 3,5 Dimethylphenyl Acetamide

Single Crystal X-ray Diffraction Analysis

The solid-state structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide has been meticulously characterized using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and intermolecular interactions.

Crystal System and Space Group Determination

The analysis of the diffraction data reveals that this compound crystallizes in the orthorhombic system. nih.govresearchgate.net The crystal lattice is defined by three unequal axes at right angles to each other. Further refinement of the crystallographic data led to the determination of the space group as Pna2₁, a non-centrosymmetric space group. nih.govresearchgate.net A notable feature of this crystal structure is the presence of four independent molecules in the asymmetric unit, which contributes to the complexity of its packing arrangement. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 25.9770 (1) |

| b (Å) | 9.7698 (4) |

| c (Å) | 16.0578 (7) |

| V (ų) | 4075.3 (3) |

| Z | 16 |

Molecular Conformation and Torsion Angles

The conformation of the four independent molecules of this compound in the crystal is characterized by an anti relationship between the C=O and N-H bonds, as well as between the C=O and C-Cl bonds in the acetamide (B32628) side chain. nih.govresearchgate.net This specific arrangement is a common feature observed in related chloroacetamides.

Intermolecular Interactions and Hydrogen Bonding Networks

Interactive Data Table: Hydrogen-Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1N···O4ⁱ | 0.86 | 2.14 | 2.983(4) | 168 |

| N2—H2N···O3ⁱⁱ | 0.86 | 2.12 | 2.975(4) | 171 |

| N3—H3N···O2ⁱⁱⁱ | 0.86 | 2.15 | 3.000(4) | 170 |

| N4—H4N···O1ⁱᵛ | 0.86 | 2.13 | 2.987(4) | 172 |

Computational Chemistry for Conformational Analysis

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic structure of molecules. For similar chloro-N-phenylacetamide compounds, DFT calculations have been successfully employed to complement experimental X-ray diffraction data. nih.gov A typical approach involves using a functional, such as B3LYP, and a suitable basis set to perform geometry optimization. The resulting optimized structure provides insights into the most stable conformation of an isolated molecule in the gas phase. This allows for a comparison between the calculated structure and the experimentally observed structure in the solid state, highlighting the effects of intermolecular interactions on the molecular conformation. Such studies on related molecules have shown good agreement between the calculated and experimental geometries, confirming the reliability of DFT methods for this class of compounds.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

While specific computational studies detailing the HOMO-LUMO analysis for this compound are not extensively available, analysis of closely related compounds, such as other N-phenylacetamide derivatives, provides valuable insights. For instance, in a study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Density Functional Theory (DFT) calculations showed that the HOMO is primarily localized on the phenyl ring and the amide linkage, whereas the LUMO is concentrated on the phenyl ring. nih.gov This distribution suggests that the primary electronic transition is of the π–π* type. nih.gov

For this compound, it is anticipated that the HOMO would be distributed over the electron-rich 3,5-dimethylphenyl ring and the nitrogen atom of the amide group. The LUMO is likely centered on the acetamide moiety and the phenyl ring. The energy gap is influenced by the substituents; the electron-donating methyl groups on the phenyl ring would raise the HOMO energy level, potentially leading to a smaller energy gap compared to unsubstituted chloroacetamides, thereby influencing its reactivity.

Table 1: Key Quantum Chemical Concepts

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Corresponds to the electron-donating ability of a molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. |

Electrostatic Potential Surface (ESP) Studies

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface is expected to show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region represents the primary site for electrophilic interactions, such as hydrogen bonding. ajchem-a.com The area around the amide hydrogen (N-H) would exhibit a positive electrostatic potential, making it a hydrogen-bond donor site. The chlorine atom, being electronegative, will also contribute to regions of negative potential, while the phenyl ring will show a mixed potential, with the π-system creating a generally electron-rich area. Such analyses, performed using DFT calculations on similar molecules, help in understanding intermolecular interactions that govern the crystal packing and biological activity. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative stabilities of these conformations. By simulating the molecule's behavior in different environments (e.g., in a solvent), MD can predict the most probable conformations and the energy barriers between them.

Specific molecular dynamics simulation studies for this compound are not widely documented in current literature. However, such a study would be instrumental in understanding the flexibility of the molecule, particularly the rotational freedom around the N-C(phenyl) and N-C(carbonyl) bonds. This analysis would complement the static picture provided by X-ray crystallography, which shows a specific conformation adopted in the solid state. nih.gov MD simulations could reveal whether the anti conformation of the C=O and N-H bonds observed in the crystal structure is also the most stable conformation in solution, or if other low-energy conformers exist.

Comparative Structural Studies with Related Chloroacetamides

The molecular structure of this compound has been determined by X-ray diffraction. nih.gov The conformation of the C=O bond is anti to both the N-H bond and the C-Cl bond in the side chain. nih.govresearchgate.net This feature is consistent across all four independent molecules found in the asymmetric unit of its crystal lattice. nih.gov This conformational preference is a common trait observed in a series of related chloroacetamide structures. nih.gov

Influence of Dimethylphenyl Isomerism on Structure (e.g., 2,5-dimethylphenyl, 2,6-dimethylphenyl, 2,3-dimethylphenyl)

The position of the methyl groups on the phenyl ring significantly influences the crystal packing and, to a lesser extent, the molecular conformation of N-(dimethylphenyl)chloroacetamides. While the core acetamide conformation tends to remain similar, the steric and electronic effects of the methyl groups lead to different crystal symmetries and unit cell parameters.

For instance, 2-chloro-N-(2,6-dimethylphenyl)acetamide crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net The presence of two methyl groups in the ortho positions creates significant steric hindrance, which can affect the torsion angle between the phenyl ring and the amide plane. In contrast, 2-chloro-N-(2,4-dimethylphenyl)acetamide crystallizes in the triclinic space group P-1. researchgate.net The title compound, this compound, crystallizes in the orthorhombic space group Pna21. nih.govresearchgate.net This variation highlights how subtle changes in substituent position can lead to fundamentally different crystal packing arrangements.

Table 2: Crystallographic Data for Dimethylphenyl Chloroacetamide Isomers

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound | Orthorhombic | Pna21 | nih.govresearchgate.net |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Monoclinic | P21/c | nih.govresearchgate.net |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | Triclinic | P-1 | researchgate.net |

| 2-chloro-N-(2,3-dimethylphenyl)acetamide | Not specified in search results | Not specified in search results | nih.govnih.gov |

| 2-chloro-N-(2,5-dimethylphenyl)acetamide | Not specified in search results | Not specified in search results | nih.gov |

Impact of Halogen Position and Number on Molecular Geometry

The nature and position of halogen substituents, both on the phenyl ring and the acetamide side chain, have a profound impact on the molecular geometry and intermolecular interactions.

Furthermore, substituting the methyl groups on the phenyl ring with halogens, as in 2-chloro-N-(3,5-dichlorophenyl)acetamide, also affects the structure. nih.gov While the fundamental anti conformation of the amide group is often retained, the strong electron-withdrawing nature of the chlorine atoms on the ring alters the electronic properties of the molecule, influencing bond lengths and the strength of intermolecular interactions like hydrogen bonding. Studies on various halobenzene dimers have shown that the size and polarizability of the halogen atom are key factors in determining the strength and geometry of intermolecular halogen bonds and π-π stacking interactions, which are crucial for crystal engineering. mdpi.com

Biological and Pharmacological Research on 2 Chloro N 3,5 Dimethylphenyl Acetamide and Analogs

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like 2-chloro-N-(3,5-dimethylphenyl)acetamide and its analogs influences their biological activity. These investigations focus on identifying key molecular features, known as pharmacophores, and understanding the role of different parts of the molecule, such as the chloroacetamide group and the substituted phenyl ring.

The core structure of this compound consists of a central acetamide (B32628) linker, a reactive chloroacetyl group, and a substituted aromatic phenyl ring. The primary pharmacophoric elements are the electrophilic chloroacetamide moiety, capable of forming covalent bonds, and the hydrophobic 3,5-dimethylphenyl group, which influences binding affinity and orientation in biological targets. The relative positioning of these groups, dictated by the amide bond, is critical for biological interactions. Crystallographic studies reveal that the conformation of the C=O bond in this compound is anti to both the N-H bond and the C-Cl bond in the side chain. nih.govresearchgate.net This specific spatial arrangement is a key feature for its potential interactions with biological macromolecules.

The chloroacetamide moiety is a key functional group that often acts as a reactive electrophile, or a "warhead," in biologically active molecules. It can react with nucleophilic residues in proteins, such as cysteine or histidine, to form stable covalent bonds. acs.orgnih.gov This ability to act as a covalent inhibitor is a significant aspect of its biological function. For instance, libraries of chloroacetamide fragments have been screened to identify new scaffolds that can covalently bind to conserved cysteine residues in protein pockets, thereby disrupting protein-protein interactions. rsc.org The reactivity of the chloroacetamide group is higher than some other Michael acceptors, although this increased reactivity may come at the expense of selectivity. acs.org This covalent bonding mechanism can lead to potent and prolonged inhibition of target proteins.

In the case of this compound, the two methyl groups at the 3 and 5 positions increase the lipophilicity of the molecule and introduce steric bulk. Structural studies on various substituted N-phenylacetamides show how different substitution patterns affect the molecule's solid-state conformation. For example, the conformation of the N-H bond relative to the ring substituents can vary significantly. In 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N-H bond is syn to the ortho-methyl group, a feature also observed in other ortho-substituted analogs. researchgate.net In contrast, 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide shows an N-H bond that is syn to the 3-methyl substituent but anti to the C=O bond. nih.gov These conformational differences, dictated by the substitution pattern, can directly impact how the molecule fits into a specific protein binding site, thereby influencing its biological activity.

| Compound Name | Substitution Pattern | Observed N-H Bond Conformation | Reference |

|---|---|---|---|

| This compound | 3,5-dimethyl | C=O is anti to N-H and C-Cl | nih.govresearchgate.net |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | 2,4-dimethyl | syn to the ortho-methyl group | researchgate.net |

| 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide | 3,4-dimethyl | syn to the 3-methyl group | nih.gov |

Exploration of Pharmacological Applications

While research on the direct pharmacological effects of this compound is specific, its role as a building block for other biologically active molecules has been explored, particularly in the development of new therapeutics.

N-arylacetamides, including this compound, are recognized as valuable intermediates for the synthesis of various medicinal, pharmaceutical, and agrochemical compounds. iucr.org The presence of the reactive chloroacetyl group allows for straightforward modification and elaboration into more complex molecular architectures. For example, compounds in the class of 2-chloro-N-substituted-acetamides serve as starting materials for synthesizing derivatives with potential therapeutic applications. nih.gov They can undergo reactions, such as intermolecular cyclization, to form intermediates like 1,4-diarylpiperazine-2,5-diones, which can then be converted into N-aryl glycines, a family of compounds with known biological properties. nih.gov

A significant application of chloro-N-phenylacetamide intermediates is in the synthesis of novel compounds with potential central nervous system activity. In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized from various 2-chloro-N-substituted-acetamides. nih.gov These new compounds were then evaluated for their antidepressant activity using established models like the tail suspension test (TST) and forced swimming test (FST) in mice.

The study found that many of the synthesized derivatives displayed significant antidepressant activity, with an optimal dose identified at 30 mg/kg. nih.gov This research highlights the utility of the 2-chloro-N-aryl acetamide scaffold as a foundational structure for developing new antidepressant agents. The variation in substituents on the phenyl ring of the starting materials allowed for the creation of a library of compounds with a range of activities, underscoring the importance of this chemical class as a source of new therapeutic leads. nih.gov

| Starting Material Class | Resulting Derivative Class | Screened Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-chloro-N-substituted-acetamides | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Antidepressant | Many derivatives showed significant activity at a 30 mg/kg dose. | nih.gov |

Investigations into Anticonvulsant Properties of Derivatives

Derivatives of acetamide have been a focus of research for their potential anticonvulsant activities. Studies have shown that the introduction of different substituents to the acetamide scaffold can lead to compounds with significant anticonvulsant effects. For instance, research into new N-phenylacetamide hybrids has demonstrated that these compounds can exhibit potent anticonvulsant activity in animal models.

One study on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids identified compounds with significant protection against seizures in the maximal electroshock (MES) test. The anticonvulsant activity was found to be influenced by the nature and position of substituents on the N-phenyl ring. For example, derivatives with nitro groups showed high potency.

| Compound ID | Substituent on N-phenyl ring | MES Test Protection (%) |

| 8k | 2-nitro | 75 |

| 8L | 4-nitro | 75 |

| 8f | 2-chloro | Moderately active |

| 8g | 3-chloro | Moderately active |

| 8c | 4-methoxy | Active |

| 8b | 4-methyl | Less active than 8c |

This table illustrates the structure-activity relationship of certain N-phenylacetamide derivatives in the MES anticonvulsant test.

While direct studies on the anticonvulsant properties of this compound are not extensively documented in the reviewed literature, the activity of its analogs suggests that this class of compounds warrants further investigation for potential therapeutic applications in epilepsy and other seizure disorders.

Research into Local Anesthetic Precursors (e.g., Lidocaine (B1675312) Synthesis)

A significant area of research involving 2-chloro-N-arylacetamides is their use as key intermediates in the synthesis of local anesthetics, most notably lidocaine. The synthesis of lidocaine, a widely used local anesthetic and antiarrhythmic drug, typically involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form an intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

This intermediate is then reacted with diethylamine (B46881) in a nucleophilic substitution reaction to yield lidocaine. This synthetic pathway highlights the importance of 2-chloro-N-arylacetamides as precursors in the pharmaceutical industry. The general scheme for this synthesis is as follows:

Acylation: 2,6-dimethylaniline is acylated with chloroacetyl chloride to produce 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Amination: The resulting chloroacetamide is then treated with diethylamine to displace the chloride and form lidocaine.

The efficiency of this synthesis makes it a common method for the industrial production of lidocaine and its analogs.

Exploration of Hypoglycemic Activity

Recent research has explored the potential hypoglycemic and antidiabetic properties of N-arylacetamide derivatives. Studies have investigated the effects of these compounds on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, which are targets for managing postprandial hyperglycemia.

A study on a series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides demonstrated significant in vitro inhibitory activity against both α-glucosidase and α-amylase. The potency of these compounds was found to be influenced by the substituents on the N-aryl ring.

| Compound | N-aryl Substituent | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 12i | 4-chlorophenyl | 25.88 | 22.34 |

| 12k | 4-bromophenyl | 30.45 | 24.11 |

| 12e | 3-nitrophenyl | - | 37.5 |

| 12f | 4-nitrophenyl | - | 28.97 |

| Acarbose | (Standard) | 38.25 | 41.23 |

This table presents the in vitro enzyme inhibitory activity of selected N-arylacetamide derivatives compared to the standard drug acarbose. nih.gov

Another study focused on newly synthesized 2-chloro-N-(aryl)acetamide and 2-azido-N-(aryl)acetamide derivatives and evaluated their antidiabetic and antihyperglycemic properties both in vitro and in vivo. tandfonline.comnih.gov The results indicated that these compounds possess potent antidiabetic activity, as confirmed by experimental data and molecular docking studies. tandfonline.comnih.gov These findings suggest that the N-arylacetamide scaffold, including compounds like this compound, could be a promising starting point for the development of new hypoglycemic agents.

Mechanisms of Action at the Molecular Level

Enzyme Inhibition Studies (e.g., Very Long Chain Fatty Acid Synthase (VLCFAs))

Chloroacetamide compounds have been identified as inhibitors of very-long-chain fatty acid (VLCFA) synthase. This enzyme is crucial for the elongation of fatty acid chains, a fundamental process in lipid metabolism. The inhibitory action of chloroacetamides on VLCFA synthase is specific to the first step of the elongation process, where a C2 unit from malonyl-CoA is condensed with a CoA-activated fatty acid.

Research has shown that this inhibition is competitive with the fatty acid substrate (e.g., oleoyl-CoA) but not with malonyl-CoA. The binding of the chloroacetamide inhibitor to the enzyme can become irreversible over time, preventing displacement by the substrate. This mechanism of action is particularly relevant in the context of herbicides, as many chloroacetamide-based herbicides target this enzyme in plants.

Receptor Binding and Interaction Analysis

The receptor binding properties of this compound and its analogs are closely linked to their pharmacological effects. For derivatives that act as local anesthetics, the primary target is the voltage-gated sodium ion channel, which functions as the receptor. Theoretical studies have been conducted to model the interaction between local anesthetics like lidocaine and their binding sites within these channels. These models suggest a multi-point interaction involving the amine nitrogen, an aromatic ring, and an amide oxygen.

Beyond ion channels, research into N-substituted analogs of other pharmacologically active molecules has explored binding to different receptors. For example, studies on N-((4′-phenyl)-phenethyl) analogues of 8-carboxamidocyclazocine (B1251197) (a benzazocine derivative) have investigated their binding affinity for opioid receptors. These studies aim to understand how modifications to the N-substituent can influence binding to μ, δ, and κ opioid receptors, providing insights into the structure-activity relationships for this receptor family. While not directly studying this compound, this research highlights a methodological approach to understanding the receptor interactions of N-substituted amides.

Ion Channel Modulation (e.g., Sodium Ion Channels)

The modulation of ion channels, particularly voltage-gated sodium channels, is a key mechanism of action for local anesthetics derived from 2-chloro-N-arylacetamides. Lidocaine, for example, exerts its anesthetic effect by blocking these channels in nerve cell membranes. This blockade prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby inhibiting nerve conduction and producing a local loss of sensation.

The interaction of lidocaine with sodium channels is state-dependent, meaning it has a higher affinity for channels in the open or inactivated states compared to the resting state. This property contributes to the use-dependent nature of the block, where the degree of inhibition increases with the frequency of nerve stimulation. The binding site for local anesthetics is located within the inner pore of the sodium channel. By binding to this site, lidocaine and similar compounds stabilize the inactivated state of the channel, making it less available to open in response to depolarization. This modulation of ion channel function is the molecular basis for the clinical efficacy of this class of drugs.

Cellular Pathway Perturbations

Chloroacetamide compounds, a class to which this compound belongs, are recognized for their specific disruption of cellular pathways in plants. The primary mode of action for this class of herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms. researchgate.netjst.go.jpznaturforsch.com VLCFAs are essential components for the formation of cell membranes, cuticle waxes, and lipids. researchgate.net

The herbicidal activity of chloroacetamides stems from their ability to inhibit the microsomal elongase system responsible for producing VLCFAs. jst.go.jp Specifically, the key target is the condensing starter enzyme of the elongase system, known as VLCFA synthase. jst.go.jpnih.gov This enzyme catalyzes the first and rate-limiting step in the elongation process, which is the condensation of an acyl-CoA primer with malonyl-CoA. nih.govnih.gov Chloroacetamides bind irreversibly to the synthase, competing with the fatty-acyl-CoA substrate. nih.gov This inhibition is potent, with studies on various chloroacetamides demonstrating 50% inhibition of VLCFA formation at nanomolar concentrations. jst.go.jpznaturforsch.com

The depletion of VLCFAs disrupts the stability and function of the plasma membrane, leading to a loss of cellular integrity and ultimately causing plant death. jst.go.jp This targeted disruption of the VLCFA synthesis pathway is the critical cellular perturbation responsible for the herbicidal effects of this chemical family. nih.gov

Agrochemical Research and Applications

Research into this compound and its structural analogs has primarily focused on their potential use in agriculture. As members of the broader chloroacetamide chemical family, these compounds are investigated for their biological activities against common agricultural pests, including weeds and fungi. The following sections detail the specific findings related to their efficacy as herbicides and fungicides.

While research on the specific compound this compound is limited, studies on its close analogs demonstrate significant herbicidal potential. A novel derivative, 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide, was synthesized and evaluated for its effectiveness against the broadleaf weed Anagallis arvensis (scarlet pimpernel) and the grass weed Lolium temulentum (darnel ryegrass). researchgate.net

The study measured the herbicidal effect by determining the half-maximal effective concentration (EC50), which is the concentration of the compound required to inhibit 50% of the chlorophyll (B73375) content in the tested weeds. The results indicated potent activity, with the analog demonstrating lower EC50 values—and thus higher potency—than the standard herbicide acetochlor (B104951) against both weed species. researchgate.net

Table 1: Herbicidal Activity (EC50 in mg/L) of a this compound Analog

| Compound | Anagallis arvensis (Broadleaf) | Lolium temulentum (Grass) |

|---|---|---|

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | 1.83 | 1.94 |

Data sourced from a study on novel chloroacetamide derivatives. researchgate.net

The mechanism underlying this herbicidal activity is consistent with that of other chloroacetamides: the inhibition of very-long-chain fatty acid synthase (VLCFAs), a key enzyme in plant development. researchgate.net

Analogs of this compound have been investigated for their effectiveness against various fungal pathogens. A closely related compound, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal and antibiofilm activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov Research has also confirmed its efficacy against pathogenic species of Aspergillus, including Aspergillus flavus and Aspergillus niger. nih.govtandfonline.com

The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death. Studies have shown that 2-chloro-N-phenylacetamide inhibits fungal growth at concentrations ranging from 16 to 256 µg/mL. scielo.brnih.govtandfonline.com The probable mechanism of action against fungi is the interaction with ergosterol (B1671047) in the plasma membrane. nih.govtandfonline.com

Table 2: Fungicidal Activity (MIC and MFC in µg/mL) of 2-Chloro-N-phenylacetamide

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 |

| Candida parapsilosis | 128 - 256 | 512 - 1024 |

| Candida tropicalis | 16 - 256 | Not Specified |

| Aspergillus flavus | 16 - 256 | 32 - 512 |

Data compiled from multiple studies on the antifungal properties of 2-chloro-N-phenylacetamide. scielo.brnih.govtandfonline.comdntb.gov.ua

Chloroacetamide herbicides used commercially, such as butachlor (B1668075) and alachlor (B1666766), undergo metabolic transformation in the environment and in biological systems. researchgate.netresearchgate.net A key step in this metabolic pathway is the conversion of the parent herbicide into intermediate chloroacetamide compounds. nih.gov

For instance, both butachlor and alachlor are known to be metabolized into 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). researchgate.netresearchgate.netnih.gov This metabolite is structurally similar to this compound, differing in the position and type of the alkyl groups on the phenyl ring. The formation of CDEPA from butachlor is a documented metabolic step, although the rate of this conversion can vary significantly between species. nih.gov For example, rat liver microsomes metabolize butachlor to CDEPA much more extensively than human liver microsomes. nih.gov

This metabolic conversion is significant because the resulting N-substituted chloroacetamide intermediate is a step in a complex bioactivation pathway that can lead to other aniline-containing metabolites. researchgate.netnih.gov While this compound itself is not explicitly identified as a direct metabolite of butachlor or dimethachlor (B1670658) in the available research, the established metabolic pathways for these commercial herbicides demonstrate the formation of closely related N-aryl chloroacetamide structures.

Environmental and Toxicological Considerations in Academic Research

Biodegradation and Environmental Fate Studies

While specific research on 2-chloro-N-(3,5-dimethylphenyl)acetamide is limited, studies on structurally similar chloroacetamide herbicides, such as alachlor (B1666766) and butachlor (B1668075), provide critical insights into the potential environmental behavior of this compound class. nih.govmdpi.com Chloroacetamides are known for their use as herbicides and their subsequent environmental persistence can be a significant issue. nih.govresearchgate.net

Chloroacetamide herbicides are generally subject to microbial metabolism in the environment. researchgate.net However, the rate and extent of this degradation can vary significantly. Studies on the herbicide alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) have shown that while some microbes can metabolize it, the process can be slow. For instance, in one study, the fungus Aspergillus niger and the bacterium Xanthomonas axonopodis demonstrated the ability to degrade alachlor, achieving 72.6% and 82.1% degradation, respectively, over a 35-day period. nih.gov This suggests that while microbial degradation of chloroacetamides does occur, it is not always rapid, indicating a degree of resistance to breakdown in the environment. The degradation process often occurs through cometabolism, where microbes break down the compound without using it as a primary energy source. nih.gov

The microbial degradation of chloroacetamide herbicides can lead to the formation of various intermediate and terminal metabolites. nih.govmdpi.com In the degradation of alachlor by Xanthomonas axonopodis and Aspergillus niger, several residues were formed, including 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine. nih.gov Similarly, the degradation of butachlor by certain bacterial strains was found to produce metabolites like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2,6-diethylaniline. mdpi.comresearchgate.net The persistence and potential toxicity of these metabolites are crucial aspects of the environmental fate of the parent compound. If these metabolites are more stable or mobile than the original compound, they can accumulate in the soil, posing a long-term environmental risk.

The mobility of a chemical in the soil is heavily influenced by its water solubility. fishersci.comthermofisher.com For the closely related isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, safety data indicates it has low water solubility. fishersci.comcymitquimica.comfishersci.com This characteristic suggests that it is not likely to be mobile in the environment and that spillage is unlikely to penetrate the soil. thermofisher.com Due to its structural similarity, it is probable that this compound also exhibits low water solubility and therefore limited mobility in soil, reducing the immediate risk of leaching into groundwater but increasing the likelihood of persistence in the upper soil layers.

Safety and Hazard Assessment in Research Settings

In a laboratory or research setting, a comprehensive safety and hazard assessment is crucial for handling this compound. Information from its isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, provides a strong basis for this assessment. fishersci.comthermofisher.comfishersci.com

This compound is classified as an irritant. chemicalbook.com Based on data for its isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, it is considered hazardous and causes skin irritation, serious eye irritation, and may cause respiratory irritation. fishersci.comthermofisher.comfishersci.combiosynth.com

Table 1: Hazard Identification for 2-chloro-N-(2,6-dimethylphenyl)acetamide

| Hazard Class | Category | Hazard Statement | Reference |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | fishersci.comthermofisher.comaksci.com |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | fishersci.comthermofisher.comaksci.com |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | fishersci.comthermofisher.combiosynth.com |

Due to these properties, researchers must use personal protective equipment (PPE), including protective gloves, clothing, and tightly fitting safety goggles. echemi.comfishersci.com Work should be conducted in a well-ventilated area to avoid inhaling dust or fumes. fishersci.combiosynth.com

Preventing the environmental release of this compound from research settings is a critical responsibility. Standard laboratory procedures should be strictly followed to contain the chemical.

Handling and Storage:

Handling: The compound should be handled in a well-ventilated place, avoiding dust formation. aksci.comechemi.com Researchers should wash hands thoroughly after handling and avoid eating, drinking, or smoking in the work area. echemi.com Contaminated clothing should be removed and washed before reuse. fishersci.com

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. aksci.comechemi.com It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. fishersci.comthermofisher.com

Spill and Disposal Management:

Spills: In case of a spill, avoid dust formation and breathing vapors. echemi.com The material should be swept up or vacuumed and placed into a suitable, closed container for disposal. fishersci.comaksci.com All sources of ignition should be removed. echemi.com It is important to prevent the chemical from entering drains or surface water. biosynth.comaksci.com

Disposal: Disposal of the compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations. fishersci.com It should be sent to an approved waste disposal plant. thermofisher.comaksci.com

Compound Names Mentioned

Disposal Considerations for Laboratory Waste

Proper disposal of this compound from a laboratory setting is governed by regulations for hazardous chemical waste. As a member of the chloroacetamide class of compounds, this substance should not be disposed of through standard drains or as common refuse. otago.ac.nz Environmental discharge must be avoided to prevent contamination of waterways and soil. echemi.comaksci.com

In a laboratory context, waste containing this compound, whether in solid form or in solution, must be collected in suitable, closed, and clearly labeled containers. echemi.comscbt.com These containers should be stored in a designated satellite accumulation area at or near the point of generation, awaiting collection. upenn.edu It is imperative that this chemical waste is not mixed with other waste types. sigmaaldrich.com

The recommended disposal method involves engaging a licensed professional waste disposal service. eurofinsus.com The typical process for such chemicals involves offering surplus and non-recyclable solutions to a licensed disposal company. eurofinsus.com Often, this includes dissolving or mixing the material with a combustible solvent for destruction in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion products like hydrogen chloride and nitrogen oxides. eurofinsus.com All disposal activities must be conducted in strict accordance with local, state, and federal regulations. scbt.com

| Waste Form | Containment Procedure | Disposal Method | Regulatory Compliance |

| Solid Powder | Collect in a suitable, sealed, and labeled container. Avoid creating dust. scbt.comeurofinsus.com | Transfer to a licensed professional waste disposal service for incineration. eurofinsus.com | Adhere to all local, state, and federal hazardous waste regulations. scbt.com |

| Solutions | Collect in a sealed, labeled, and appropriate container (e.g., plastic). upenn.edu Do not pour down the drain. otago.ac.nz | Transfer to a licensed professional waste disposal service for incineration or other approved treatment. sigmaaldrich.comeurofinsus.com | Adhere to all local, state, and federal hazardous waste regulations. scbt.com |

| Contaminated Labware | Place in a designated container for hazardous waste. Do not mix with general waste. sigmaaldrich.com | Dispose of as unused product through a licensed professional waste disposal service. eurofinsus.com | Adhere to all local, state, and federal hazardous waste regulations. scbt.com |

Advanced Research Methodologies and Future Directions

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a foundational methodology in drug discovery, allowing for the rapid assessment of large numbers of compounds for biological activity. While specific HTS campaign data for 2-chloro-N-(3,5-dimethylphenyl)acetamide is not extensively published, the broader class of N-aryl acetamides and their derivatives is frequently subjected to screening against various biological targets. This class of compounds has been investigated for a wide range of effects, including antifungal, antibacterial, and urease inhibition activities mdpi.comresearchgate.net.

For instance, HTS assays for glutaminase inhibitors have been successfully performed using multi-enzyme fluorescent reactions, demonstrating a robust method for identifying active compounds from large libraries nih.gov. Such platforms could readily be adapted to screen this compound and its derivatives to identify novel biological activities, paving the way for more focused mechanistic studies.

Advanced Spectroscopic Techniques for Mechanistic Insights

The structural elucidation and characterization of this compound rely heavily on advanced spectroscopic and analytical techniques. X-ray crystallography has provided a definitive determination of its solid-state structure, revealing key conformational and packing details researchgate.netnih.gov. Beyond structural confirmation, techniques such as Fourier-transform infrared (FTIR) spectroscopy, proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to confirm the identity and purity of synthesized acetamide (B32628) derivatives iucr.orgeurjchem.comnih.gov.

Computational methods are increasingly used to complement experimental data. For related acetamide compounds, Time-Dependent Density Functional Theory (TD-DFT) has been employed to calculate and predict electronic absorption spectra nih.gov. This approach, combined with analysis of frontier molecular orbitals (HOMO and LUMO), offers deep insights into the electronic transitions that govern the molecule's spectroscopic properties nih.gov.

Below is a table summarizing the crystallographic data for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂ClNO | researchgate.netnih.gov |

| Molecular Weight | 197.66 | researchgate.netnih.gov |

| Crystal System | Orthorhombic | researchgate.netnih.gov |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 25.9770 (1) | researchgate.netnih.gov |

| b (Å) | 9.7698 (4) | researchgate.netnih.gov |

| c (Å) | 16.0578 (7) | researchgate.netnih.gov |

| Volume (ų) | 4075.3 (3) | researchgate.netnih.gov |

| Z (molecules/unit cell) | 16 | researchgate.netnih.gov |

| Temperature (K) | 299 | researchgate.netnih.gov |

Co-crystallization and Protein-Ligand Interaction Studies

Understanding how a molecule interacts with its biological target is paramount for rational drug design. X-ray crystallography studies of this compound have revealed its three-dimensional structure and intermolecular interactions in the solid state researchgate.netnih.gov. Key findings indicate that the conformation of the C=O bond is anti to both the N-H and C-Cl bonds researchgate.netnih.gov. In the crystal lattice, molecules are linked into infinite chains through intermolecular N-H···O hydrogen bonds researchgate.netnih.gov.

This foundational knowledge of the molecule's preferred conformation and hydrogen bonding capabilities is critical for predicting its binding mode in a protein active site. Future work involving co-crystallization of this compound with a target protein would provide direct, high-resolution evidence of its binding orientation and specific protein-ligand interactions.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. In the context of this compound and its analogs, research has focused on developing mild and efficient one-pot synthetic procedures. One-pot reactions, which combine multiple steps into a single operation without isolating intermediates, align with green chemistry goals by reducing solvent usage, energy consumption, and waste generation benthamdirect.comnih.govrsc.org.

For example, an eco-friendly, one-pot, two-step procedure has been developed for the synthesis of N-aryl glycines and 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides benthamdirect.comnih.govresearchgate.net. These methods often utilize ethanol, a more environmentally friendly solvent, and can offer high yields in short reaction times, making them suitable for scaling up benthamdirect.comresearchgate.net. Such approaches are crucial for the sustainable production of these valuable chemical intermediates.

Development of Computational Models for Activity Prediction and Design

Computational modeling has become an indispensable tool in medicinal chemistry for predicting the biological activity of novel compounds and guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. This method is widely applied to the acetamide class of compounds to elucidate their mechanism of action. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to investigate their potential as analgesic agents orientjchem.org. In other studies, chloroacetamide derivatives have been docked against bacterial proteins like DNA gyrase to understand their antibacterial activity, and against fungal enzymes such as dihydrofolate reductase (DHFR) to explore their antifungal potential eurjchem.comnih.gov. These in silico studies provide valuable hypotheses about protein-ligand interactions that can be tested experimentally and guide the synthesis of new, more effective derivatives researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity researchgate.net. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of untested molecules and identify the key structural features required for a desired biological effect nih.gov.

For classes of compounds similar to this compound, QSAR studies have been successfully employed. For example, 2D and 3D-QSAR models have been developed for acetamide derivatives to predict their activity as influenza virus inhibitors semanticscholar.org. These models are built using statistical techniques like multiple linear regression (MLR) and are validated to ensure their predictive power researchgate.netnih.govsemanticscholar.org. The resulting models offer a powerful tool for the rational design of new derivatives of this compound with potentially enhanced biological activity.

Q & A

Basic: What synthetic methods are commonly employed to prepare 2-chloro-N-(3,5-dimethylphenyl)acetamide?

Answer:

The compound is synthesized via acetylation of 3,5-dimethylaniline with chloroacetyl chloride in a polar solvent like ethanol. Single crystals for structural analysis are typically obtained through slow evaporation of the ethanolic solution . Key steps include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of 3,5-dimethylaniline to chloroacetyl chloride.

- Purification : Recrystallization in ethanol to remove unreacted precursors.

- Crystallization : Controlled evaporation at ambient temperature to yield X-ray-quality crystals.

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Structural validation combines X-ray crystallography and spectroscopic techniques:

- X-ray diffraction (XRD) : Resolves bond lengths, angles, and torsion angles. For example, the C=O bond adopts an anticonformation relative to the N–H and C–Cl bonds, a trend consistent with related chloroacetamides .

- NMR spectroscopy : Confirms substituent positions. The aromatic protons of the 3,5-dimethylphenyl group appear as distinct doublets in the range δ 6.7–7.2 ppm .

- IR spectroscopy : Identifies characteristic amide C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .

Basic: What are the key structural features influencing the compound’s conformation?

Answer:

The molecule’s conformation is governed by:

- Anticonformation : The C=O bond is antiparallel to the N–H and C–Cl bonds, minimizing steric clashes and stabilizing intramolecular interactions .

- Intermolecular hydrogen bonding : N–H···O interactions link molecules into infinite chains, as observed in XRD studies (Table 1, ).

- Substituent effects : The 3,5-dimethyl groups impose steric constraints, favoring planar amide geometry compared to ortho-substituted analogs .

Advanced: How does the asymmetric unit composition impact crystallographic refinement?

Answer:

The asymmetric unit comprises four independent molecules , refined in the non-centrosymmetric space group Pna2₁. Challenges include:

- Racemic twinning : Addressed using twin refinement protocols to account for pseudo-symmetry .

- Hydrogen bonding networks : Two distinct chains form via N–H···O interactions (O2/O3 and O1/O4 molecules), requiring careful modeling of intermolecular contacts .

- Displacement parameters : Hydrogen atoms are refined using a riding model with isotropic displacement parameters set to 1.2×Ueq of parent atoms .

Advanced: How do substituent positions (e.g., 3,5-dimethyl vs. 2,4-dimethyl) affect physicochemical properties?

Answer:

Comparative studies with analogs reveal:

- Crystallinity : 3,5-Dimethyl substitution enhances crystal stability due to symmetrical steric effects, unlike 2,4-dimethyl analogs, which exhibit disordered packing .

- Hydrogen bonding : Para-substituted derivatives (e.g., 3,5-dichlorophenyl) form stronger N–H···O networks, while ortho-substituents disrupt chain formation .

- Thermal stability : Electron-donating methyl groups increase melting points relative to electron-withdrawing halogens (e.g., 3,5-dichloro derivatives) .

Advanced: What methodological approaches resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

Discrepancies between solution-phase (NMR/IR) and solid-state (XRD) data are addressed via:

- Dynamic NMR : Detects conformational exchange in solution, absent in rigid crystalline states .

- DFT calculations : Compare optimized gas-phase geometries with XRD-derived structures to identify packing-induced distortions .

- Variable-temperature XRD : Tracks thermal expansion effects on bond lengths and angles .

Advanced: How do halogen substitutions (Cl vs. F) in the phenyl ring alter reactivity?

Answer:

Halogen effects are studied using analogs like 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (InChIKey: DJPAQYXQRCWKEH):

- Electrophilicity : Fluorine’s electron-withdrawing nature increases the amide’s susceptibility to nucleophilic attack at the carbonyl carbon .

- Crystallographic packing : Fluorine participates in weak C–H···F interactions, altering unit cell parameters compared to non-fluorinated derivatives .

- Solubility : Fluorine reduces aqueous solubility but enhances lipid bilayer permeability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.